molecular formula C6H5F5N4 B14129304 4,6-Difluoro-N-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine CAS No. 89091-28-1

4,6-Difluoro-N-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine

Cat. No.: B14129304
CAS No.: 89091-28-1
M. Wt: 228.12 g/mol
InChI Key: YGTQZPHFUVJREV-UHFFFAOYSA-N
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Description

4,6-Difluoro-N-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine is a fluorinated triazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-N-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine typically involves the reaction of a triazine precursor with fluorinating agents. Common synthetic routes may include:

    Nucleophilic substitution reactions: Using fluorine-containing nucleophiles to introduce fluorine atoms into the triazine ring.

    Direct fluorination: Employing fluorine gas or other fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in specialized reactors designed to handle highly reactive fluorinating agents. The process may include:

    Batch or continuous flow reactors: To ensure precise control over reaction conditions.

    Purification steps: Such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-N-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Substitution reactions: Where fluorine atoms can be replaced by other nucleophiles.

    Oxidation and reduction reactions: Depending on the specific conditions and reagents used.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.

    Oxidizing agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazines, while oxidation or reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex fluorinated compounds.

    Biology: Potential use in biochemical assays or as a probe for studying biological systems.

    Medicine: Possible applications in drug development due to its unique chemical properties.

    Industry: Use in the production of advanced materials, such as polymers or coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-N-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine would depend on its specific application

    Covalent bonding: With nucleophilic sites on proteins or other biomolecules.

    Non-covalent interactions: Such as hydrogen bonding or van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    4,6-Difluoro-1,3,5-triazin-2-amine: Lacks the trifluoropropyl group but shares the triazine core.

    N-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine: Lacks the difluoro substitution on the triazine ring.

Uniqueness

4,6-Difluoro-N-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine is unique due to the presence of both difluoro and trifluoropropyl groups, which can impart distinct chemical and physical properties, such as increased lipophilicity and stability.

Properties

CAS No.

89091-28-1

Molecular Formula

C6H5F5N4

Molecular Weight

228.12 g/mol

IUPAC Name

4,6-difluoro-N-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C6H5F5N4/c7-3-13-4(8)15-5(14-3)12-2-1-6(9,10)11/h1-2H2,(H,12,13,14,15)

InChI Key

YGTQZPHFUVJREV-UHFFFAOYSA-N

Canonical SMILES

C(CNC1=NC(=NC(=N1)F)F)C(F)(F)F

Origin of Product

United States

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